molecular formula C13H12ClNO4S2 B2401960 Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941888-35-3

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2401960
CAS No.: 941888-35-3
M. Wt: 345.81
InChI Key: WZRFPAKBRGJDCK-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (IUPAC name) is a sulfamoyl-substituted thiophene carboxylate derivative. Its molecular formula is C₁₃H₁₂ClNO₄S₂, with a molecular weight of 345.82 g/mol . The compound features a thiophene ring substituted at the 3-position with a sulfamoyl group linked to a 3-chloro-4-methylphenyl moiety and a methyl ester at the 2-position. This structural motif is common in agrochemicals and pharmacological agents, particularly in sulfonylurea herbicides and enzyme inhibitors .

Properties

IUPAC Name

methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c1-8-3-4-9(7-10(8)14)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRFPAKBRGJDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and purity. The process requires precise temperature and pressure control to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of corresponding thiophene derivatives.

  • Substitution: Introduction of different functional groups at the thiophene ring.

Scientific Research Applications

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate has shown promising biological activities, particularly in the following areas:

  • Anticancer Potential :
    • Research indicates that thiophene derivatives exhibit significant anticancer properties. The compound's structure allows for interactions with various biological targets involved in cancer progression. Studies have demonstrated its effectiveness against different cancer cell lines, suggesting mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity :
    • The compound has exhibited antibacterial properties against several pathogens, including E. coli and S. aureus. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
  • Antioxidant Properties :
    • Thiophene derivatives are known for their antioxidant capabilities. Preliminary studies suggest that this compound can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Research :
    • A study published in a peer-reviewed journal highlighted the anticancer effects of this compound on human cancer cell lines, demonstrating its potential as a lead compound for drug development .
  • Antimicrobial Efficacy :
    • Another research article focused on the antibacterial activity of this compound against multidrug-resistant strains, providing evidence for its application in treating infections where conventional antibiotics fail .
  • Antioxidant Activity :
    • A recent investigation into the antioxidant properties of thiophene derivatives noted that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in formulations aimed at combating oxidative damage .

Mechanism of Action

The mechanism by which Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

  • SMILES : COC(=O)c1cc(Sc1)S(=O)(=O)Nc2cc(C)c(Cl)cc2
  • logP : Estimated >2.1 (based on analogs in ).

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP/logD Biological Role/Activity
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (Target) C₁₃H₁₂ClNO₄S₂ 345.82 3-Cl, 4-MePh, methyl ester ~2.14* Agrochemical/Pharma candidate
Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (Analog 1) C₁₃H₁₃NO₄S₂ 323.38 4-MePh, methyl ester Not reported Screening compound
Methyl 3-[(2-methylpropyl)sulfamoyl]thiophene-2-carboxylate (Analog 2) C₁₀H₁₅NO₄S₂ 277.36 2-methylpropyl, methyl ester 2.14 Research chemical
Thifensulfuron-methyl (Agrochemical Analog) C₁₂H₁₃N₅O₆S₂ 387.39 4-methoxy-6-methyl-triazinyl, methyl ester ~1.8 Herbicide
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (Pharmacological Analog) C₁₈H₂₅N₃O₅S₂ 427.54 Isopentylamino, 2-MeOPh, methyl ester Not reported PPARβ/δ antagonist

*Estimated from analogs with similar substituents.

Key Differences in Substituents and Activity

Aryl vs. Alkyl Sulfamoyl Groups: The target compound’s 3-chloro-4-methylphenyl group enhances steric bulk and electron-withdrawing properties compared to Analog 1’s 4-methylphenyl group. The chlorine atom likely improves metabolic stability and binding affinity in agrochemical targets (e.g., acetolactate synthase in plants) .

Agrochemical vs. Pharmacological Profiles: Thifensulfuron-methyl (Table 1) shares the methyl ester and sulfamoyl-thiophene core but replaces the aryl group with a triazinyl moiety. This modification is critical for herbicidal activity, targeting plant-specific enzymes . The pharmacological analog (PPARβ/δ antagonist) introduces a 2-methoxy-isopentylamino group, enabling interactions with nuclear receptors, unlike the target compound’s simpler aryl substitution .

Agrochemical Potential

Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. The 3-chloro-4-methylphenyl group may enhance soil persistence compared to less halogenated analogs .

Pharmacological Screening

While the target compound lacks explicit pharmacological data, Analog 1 (4-methylphenyl variant) is listed as a screening compound, implying utility in drug discovery . The PPARβ/δ antagonist (Table 1) demonstrates how sulfamoyl-thiophene carboxylates can be tailored for specific receptor interactions .

Biological Activity

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate, a compound with the CAS number 932354-37-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₃H₁₂ClN₄O₄S₂
Molecular Weight 313.82 g/mol
IUPAC Name This compound
SMILES Notation Cc(ccc(NS(=O)(=O)c1c(C(OC)=O)scc1)(=O)=O)c1)c1Cl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfamoyl group is known to interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The introduction of the chloro and methyl groups enhances binding affinity and stability, while the thiophene core facilitates hydrophobic interactions with target proteins .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiophene rings have shown promising results in inhibiting tumor growth in various cancer cell lines. The compound's ability to inhibit specific kinases involved in tumorigenesis has been documented, suggesting potential applications in cancer therapy .

Inhibition of Enzyme Activity

The compound has been evaluated for its inhibitory effects on specific enzymes related to cancer progression. For example, it may inhibit the activity of squalene synthase, an enzyme critical for cholesterol biosynthesis, which is often upregulated in cancer cells. In vitro studies have demonstrated that modifications to the sulfamoyl group can enhance inhibitory potency against such enzymes .

Case Studies and Research Findings

  • Case Study on Antiproliferative Effects : A study involving the use of this compound in combination with other therapeutic agents showed enhanced antiproliferative effects on malignant pleural mesothelioma cells. The combination therapy resulted in a significant reduction in cell viability compared to monotherapy .
  • Mechanistic Studies : Research utilizing Western blot analysis revealed that this compound could downregulate key signaling pathways associated with cell proliferation and survival, particularly through the inhibition of ERK phosphorylation. This suggests that the compound may serve as a valuable tool in targeting MAPK pathways in cancer treatment .

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